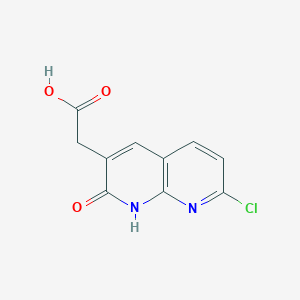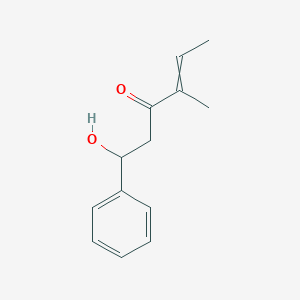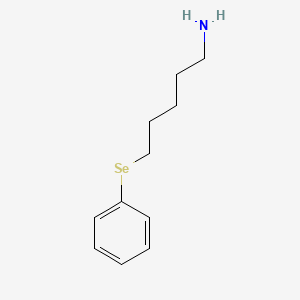
5-(Phenylselanyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Phenylselanyl)pentan-1-amine is an organic compound characterized by the presence of a phenylselanyl group attached to a pentan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylselanyl)pentan-1-amine typically involves the reaction of pentan-1-amine with phenylselenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-(Phenylselanyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding pentan-1-amine.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Pentan-1-amine.
Substitution: Compounds with different functional groups replacing the phenylselanyl group.
Scientific Research Applications
5-(Phenylselanyl)pentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of selenium-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(Phenylselanyl)pentan-1-amine involves its interaction with various molecular targets and pathways. The phenylselanyl group is known to participate in redox reactions, which can influence cellular processes. The compound may exert its effects by modulating oxidative stress and interacting with specific enzymes and proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
5-(Benzylselanyl)pentan-1-amine: Similar structure but with a benzyl group instead of a phenyl group.
Pentan-1-amine: Lacks the phenylselanyl group, making it less reactive in certain chemical reactions.
Uniqueness: 5-(Phenylselanyl)pentan-1-amine is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the study of selenium chemistry and its biological effects .
Properties
CAS No. |
170303-33-0 |
|---|---|
Molecular Formula |
C11H17NSe |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
5-phenylselanylpentan-1-amine |
InChI |
InChI=1S/C11H17NSe/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,12H2 |
InChI Key |
LBIQKTWIGAIOSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


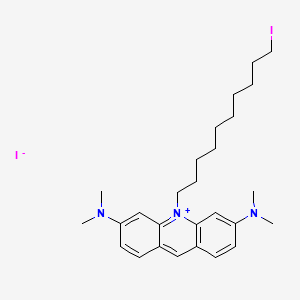
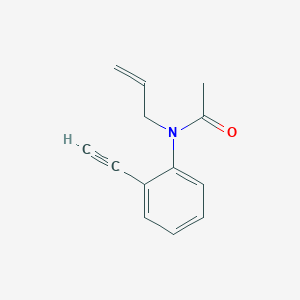
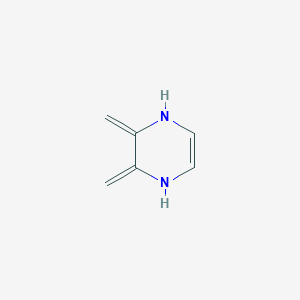
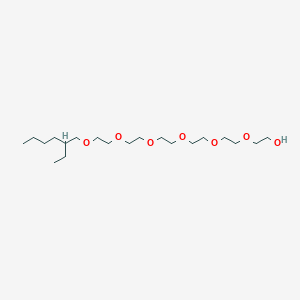
![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
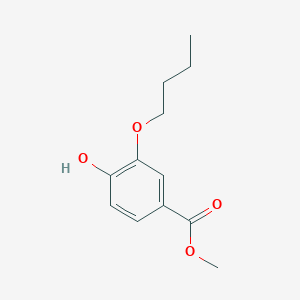
![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)
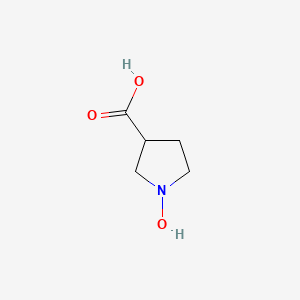
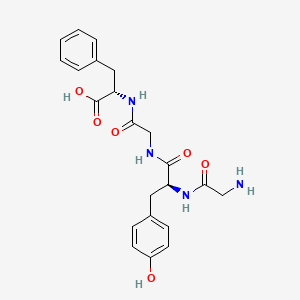
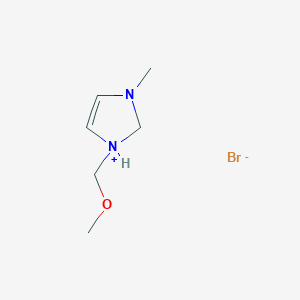
![N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide](/img/structure/B14257795.png)
